Home > Products > Screening Compounds P8922 > 3-(2-chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide
3-(2-chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide - 1060314-40-0

3-(2-chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide

Catalog Number: EVT-6671626
CAS Number: 1060314-40-0
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leflunomide

  • Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) clinically used to treat rheumatoid arthritis (RA). []
  • Relevance: While Leflunomide doesn't share the 1,2-oxazole core of the target compound, its mechanism of action, targeting inflammatory pathways relevant to RA, links it to the potential therapeutic applications of similar compounds. Furthermore, the exploration of nicotinamide derivatives as anti-inflammatory agents in the same paper, which often involve substitutions at the phenyl ring like the chlorine present in the target compound, further strengthens this connection. []

Malononitrilamide (MNA)

  • Compound Description: Malononitrilamide is the primary active metabolite of Leflunomide and exhibits potent immunosuppressive effects. []
  • Relevance: Similar to Leflunomide, MNA's relevance stems from its anti-inflammatory activity and role in treating RA. [] Although it lacks the 1,2-oxazole core found in 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide, its therapeutic application in inflammatory conditions provides a link to the broader research context. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide

  • Compound Description: This compound served as a basis for synthesizing a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives investigated for anti-inflammatory activity. []
  • Relevance: This compound shares the 4-chlorophenyl moiety with 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide, highlighting a direct structural similarity. [] The presence of the chlorine atom at the para position of the phenyl ring is a specific structural feature connecting these molecules. This shared element suggests possible similarities in their physicochemical properties and potentially their biological interactions. []

N-(4-Chlorophenyl)-2-substituted nicotinamide derivatives (5-10)

  • Compound Description: This series of compounds represents modifications on the N-(4-chlorophenyl)-2-hydroxynicotinamide structure, synthesized by varying the 2-substitution at the phenyl moiety. []
  • Relevance: These derivatives are relevant due to their shared 4-chlorophenyl group with the target compound and their investigation as potential anti-inflammatory agents. [] The study aimed to understand how modifications at the 2-position of the nicotinamide ring, while maintaining the 4-chlorophenyl group, influenced anti-inflammatory activity. This focus on variations around a shared structural feature with 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide makes these derivatives particularly interesting. []

1-Methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide (11)

  • Compound Description: This compound is another derivative synthesized based on the β-keto amide structure, possessing the 4-chlorophenyl group and evaluated for its anti-inflammatory activity. []
  • Relevance: The key relevance lies in its structural similarity to 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide, sharing the 4-chlorophenyl moiety. [] Although the core structures differ, the presence of this shared group suggests potential similarities in their chemical properties. The inclusion of this compound in the study's focus on anti-inflammatory agents further strengthens its relevance within the context of potential therapeutic applications. []

5-[(2-Aminoacetamido)methyl]-1-[p-chloro-2-(o-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride dihydrate (450191-S)

  • Compound Description: This compound is a sleep inducer that is metabolized into several active compounds, including 8-chloro-6-(2-chlorophenyl)-2-(N,N-dimethylcarbamoyl)-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine (M-1). []
  • Relevance: The presence of the p-chloro-2-(o-chlorobenzoyl)phenyl group in 450191-S showcases a structural similarity to the 2-chlorophenyl group in the target compound. This shared feature, a chlorinated phenyl group, suggests potential overlaps in their chemical properties and possible metabolic pathways. []

7. 8-Chloro-6-(2-chlorophenyl)-2-(N,N-dimethylcarbamoyl)-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine (M-1)* Compound Description: M-1 is an active metabolite of 450191-S and exhibits sleep-inducing properties. []* Relevance: The relevance of M-1 stems from its direct structural relationship to 450191-S, which contains a similar chlorinated phenyl group as the target compound. M-1 retains the 2-chlorophenyl group, indicating potential similarities in their pharmacological profiles. []

Rimonabant

  • Compound Description: Rimonabant is a pyrazole-based cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. [] It is known for its appetite-suppressant effects but was withdrawn from the market due to adverse psychiatric effects.
  • Relevance: Although Rimonabant's core structure is a pyrazole, its relevance arises from the exploration of 3-substituted pyrazole analogs in the context of CB1 receptor activity. [] These analogs often include halogenated phenyl rings, a characteristic shared with 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide. This shared structural motif suggests a potential link in their pharmacological profiles and interactions with biological targets. []

3-Substituted Pyrazole Analogs

  • Compound Description: These analogs are a series of compounds derived from the Rimonabant template, exploring the structure-activity relationship (SAR) of the 3-position on the pyrazole ring for CB1 receptor activity. []
  • Relevance: The relevance lies in the shared structural feature of halogenated phenyl groups, commonly found in these analogs and the target compound. [] The paper investigates how different substituents at the 3-position of the pyrazole core affect CB1 receptor interactions while maintaining the halogenated phenyl rings. This exploration of SAR around a shared motif with 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide hints at potential similarities in their binding affinities and pharmacological profiles. []

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: NESS 0327 is a synthesized putative cannabinoid antagonist with high selectivity for the CB1 receptor. []
  • Relevance: NESS 0327's structure includes a 2,4-dichlorophenyl group, directly comparable to the 2-chlorophenyl group in 3-(2-Chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide. This shared feature, a chlorinated phenyl group, suggests possible similarities in their chemical properties and potential for biological interactions. []

Properties

CAS Number

1060314-40-0

Product Name

3-(2-chlorophenyl)-5-methyl-N-{4-[(methylcarbamoyl)methyl]phenyl}-1,2-oxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C20H18ClN3O3/c1-12-18(19(24-27-12)15-5-3-4-6-16(15)21)20(26)23-14-9-7-13(8-10-14)11-17(25)22-2/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

OTLKZTHLZAWDTJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)NC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.